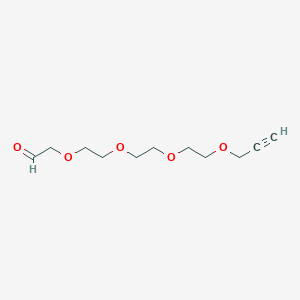
Ald-CH2-PEG4-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ald-CH2-PEG4-propargyl: is a polyethylene glycol derivative featuring an aldehyde group and a propargyl group. This compound is designed for use in bioconjugation and chemical biology. The aldehyde group can react with amine-containing molecules or hydrazides to form stable linkages, while the propargyl group offers the potential for further conjugation with azide-containing molecules through click chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ald-CH2-PEG4-propargyl typically involves the modification of polyethylene glycol with an aldehyde group at one end and a propargyl group at the other.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in Ald-CH2-PEG4-propargyl can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, particularly in the presence of azide-containing molecules through click chemistry
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving the propargyl group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Triazole derivatives formed through click chemistry.
Applications De Recherche Scientifique
Ald-CH2-PEG4-propargyl is widely used in various scientific research fields due to its versatile functional groups :
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of antibody-drug conjugates.
Industry: Applied in the production of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of Ald-CH2-PEG4-propargyl involves the formation of stable linkages between the aldehyde group and amine-containing molecules or hydrazides. The propargyl group enables further conjugation with azide-containing molecules through click chemistry, facilitating the creation of complex bioconjugates and functional materials .
Comparaison Avec Des Composés Similaires
- Ald-CH2-PEG4-azide
- Ald-CH2-PEG4-NHS ester
- Ald-CH2-PEG4-thiol
Uniqueness: Ald-CH2-PEG4-propargyl is unique due to its combination of an aldehyde group and a propargyl group, which allows for versatile bioconjugation and click chemistry applications. This dual functionality makes it particularly valuable in the synthesis of complex molecules and bioconjugates .
Propriétés
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,3H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQGUKLANHWVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














